Artarborol
Description
Artarborol is a nor-caryophyllane sesquiterpene alcohol first isolated from Artemisia arborescens (wormwood) in 2007 by Fattorusso et al. . Its structure features a unique 15-membered tricyclic skeleton derived from the degradation of the caryophyllane framework, with stereochemical complexity arising from three stereogenic centers . The stereostructure assignment relied on a synergistic approach combining experimental nuclear magnetic resonance (NMR) data, chemical derivatization, and quantum mechanical density functional theory (DFT) calculations . Notably, the Boltzmann-weighted averaging of calculated $^{13}\text{C}$ NMR chemical shifts provided critical validation of the proposed stereochemistry, distinguishing this compound from its numerous stereoisomers .
Properties
CAS No. |
4833-95-8 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
(1R,4R,6R,9R,10S)-4,12,12-trimethyl-5-oxatricyclo[8.2.0.04,6]dodecan-9-ol |
InChI |
InChI=1S/C14H24O2/c1-13(2)8-9-10(13)6-7-14(3)12(16-14)5-4-11(9)15/h9-12,15H,4-8H2,1-3H3/t9-,10+,11+,12+,14+/m0/s1 |
InChI Key |
SBEAPGVVWPHQSD-WRYZSIRCSA-N |
SMILES |
CC1(CC2C1CCC3(C(O3)CCC2O)C)C |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@H](CC3(C)C)[C@@H](CC[C@H]1O2)O |
Canonical SMILES |
CC1(CC2C1CCC3(C(O3)CCC2O)C)C |
Synonyms |
artarborol |
Origin of Product |
United States |
Comparison with Similar Compounds
Methodological Advances in Structural Analysis
This compound’s stereochemical resolution exemplifies the integration of computational and experimental NMR techniques. Elyashberg et al. demonstrated that DFT-calculated NMR shifts reduced this compound’s stereoisomer candidates by 87.5% (32 → 4), a paradigm shift from traditional trial-and-error approaches . This methodology aligns with trends in natural product research, where ab initio calculations supplement spectral data to resolve complex stereostructures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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